molecular formula C17H16N2O2 B2998856 1-(3-Methylbenzoyl)indoline-2-carboxamide CAS No. 1101188-66-2

1-(3-Methylbenzoyl)indoline-2-carboxamide

Cat. No. B2998856
CAS RN: 1101188-66-2
M. Wt: 280.327
InChI Key: GLUBPPGWXXJBOQ-UHFFFAOYSA-N
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Description

“1-(3-Methylbenzoyl)indoline-2-carboxamide” is a derivative of indole, a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers due to their biological properties and their potential to be the target . The indole molecule has seven positions to accommodate different substitutions, thus, new derivatives of the indole can be synthesized according to these seven positions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of the carboxamide moiety at positions 2 and 3 has led to the activity of these compounds tend to inhibit various enzymes and proteins .

Scientific Research Applications

Antitubercular Agents

Indole-2-carboxamides, such as “1-(3-Methylbenzoyl)indoline-2-carboxamide”, have been identified as potential antitubercular agents . They target the mycobacterial membrane protein large 3 transporter (MmpL3), which is distinct from the targets of current drugs . This makes them a promising avenue for the development of new treatments for tuberculosis .

Antitumor Activities

Indole-2-carboxamides have also shown potential in inhibiting the growth of tumor cells . For example, certain indoleamide analogues have demonstrated high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity . A related compound showed dual antitubercular and cytotoxic activities against paediatric glioblastoma multiforme (GBM) cell line KNS42 .

Enzyme Inhibitors

The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This property has led to the study of indole 2 and 3-carboxamides as strong enzyme inhibitors .

Drug Design

The indole scaffold is a key component in many pharmaceutical compounds . The presence of the carboxamide moiety at positions 2 and 3 gives these compounds unique inhibitory properties . This has led to extensive research into the synthetic strategies of indole 2 and 3-carboxamides .

Biological Evaluation

Due to their biological properties and potential to be the target, researchers have conducted many studies on the synthesis and biological evaluation of indole derivatives . These studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents .

properties

IUPAC Name

1-(3-methylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-5-4-7-13(9-11)17(21)19-14-8-3-2-6-12(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUBPPGWXXJBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzoyl)indoline-2-carboxamide

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